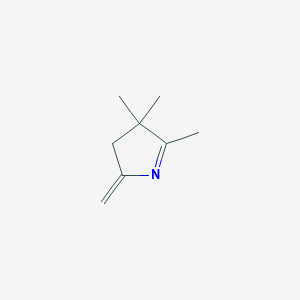

4,4,5-Trimethyl-2-methylidene-3H-pyrrole

Description

Properties

CAS No. |

110466-35-8 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

4,4,5-trimethyl-2-methylidene-3H-pyrrole |

InChI |

InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |

InChI Key |

LXZNKRDDAXTVIV-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C)CC1(C)C |

Canonical SMILES |

CC1=NC(=C)CC1(C)C |

Synonyms |

2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical structural analysis of the novel compound 4,4,5-trimethyl-2-methylidene-3H-pyrrole. Due to the limited availability of experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous chemical structures and established principles of organic spectroscopy. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and structural characterization of this and similar pyrroline derivatives. Visual diagrams generated using Graphviz are provided to illustrate a hypothetical synthetic pathway, a typical experimental workflow for structural elucidation, and the logical correlation of predicted NMR signals to the molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency correlations for similar structural motifs.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C5-CH ₃ | 1.2 - 1.4 | d | 3H |

| C4-(CH ₃)₂ | 1.1 - 1.3 | s | 6H |

| C5-H | 2.8 - 3.2 | q | 1H |

| =CH ₂ | 4.5 - 4.8 | s | 1H |

| =CH ₂ | 4.8 - 5.1 | s | 1H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C 5-CH₃ | 15 - 25 |

| C 4-(CH₃)₂ | 25 - 35 |

| C 4 | 40 - 50 |

| C 5 | 55 - 65 |

| C 3 | 170 - 180 |

| =C H₂ | 90 - 100 |

| C 2 | 160 - 170 |

Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H stretch (sp²) | 3010 - 3100 | Medium |

| C=N stretch (imine) | 1640 - 1690 | Medium-Strong |

| C=C stretch (alkene) | 1620 - 1680 | Medium |

| C-H bend (gem-dimethyl) | 1365 - 1385 | Medium-Strong |

| C-H bend (alkene) | 890 - 950 | Strong |

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 137 | [M]⁺ | Molecular Ion |

| 122 | [M - CH₃]⁺ | Loss of a methyl group |

| 108 | [M - C₂H₅]⁺ | Possible rearrangement and loss of ethyl |

| 94 | [M - C₃H₇]⁺ | Loss of an isopropyl fragment |

| 82 | [M - C₄H₇]⁺ | Cleavage of the pyrroline ring |

Experimental Protocols

The following are generalized protocols for the synthesis and structural analysis of this compound.

Hypothetical Synthesis of 2-Methylidene-3H-pyrrole Derivatives

A potential synthetic route to the target molecule could involve the reaction of a suitable ketoxime with acetylene, a method known for producing 3H-pyrroles.

Materials:

-

3,3,4-Trimethylpentan-2-one

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetylene gas

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

-

High-pressure reaction vessel

Procedure:

-

Oxime Formation:

-

Dissolve 3,3,4-trimethylpentan-2-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in pyridine.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with saturated copper (II) sulfate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketoxime. Purify by column chromatography if necessary.

-

-

Cyclization Reaction:

-

In a high-pressure reaction vessel, dissolve the purified ketoxime (1 equivalent) and potassium hydroxide (2 equivalents) in DMSO.

-

Purge the vessel with nitrogen, then introduce acetylene gas to the desired pressure (e.g., 10-15 atm).

-

Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.

-

Cool the vessel to room temperature and carefully vent the excess acetylene.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial. For a liquid sample, use 1-2 drops.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or swirling may be applied.[3]

-

Prepare a Pasteur pipette with a small plug of cotton or glass wool at the neck to act as a filter.[3][4]

-

Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[2][4]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2][4]

-

Cap the NMR tube securely and label it appropriately.

-

Clean the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[1]

Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

FT-IR Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Lower the pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry

Sample Preparation (Direct Infusion ESI):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Hypothetical Synthetic Pathway

Caption: Hypothetical two-step synthesis of the target molecule.

Experimental Workflow for Structural Elucidation

Caption: Workflow for synthesis, purification, and analysis.

Predicted ¹H NMR Signal Correlation

Caption: Correlation of proton environments to predicted NMR signals.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a predicted spectroscopic profile and a putative synthetic pathway for 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. As of the date of this publication, specific experimental data for this compound is not available in the public domain. The information presented herein is based on established principles of organic chemistry and spectroscopic data from analogous structures.

Introduction

This compound is a substituted pyrrole derivative characterized by a gem-dimethyl group at the C4 position, a methyl group at the C5 position, and an exocyclic methylene group at the C2 position. The presence of the 3H-pyrrole tautomeric form is dictated by the substitution pattern, which precludes aromatization of the pyrrole ring. This technical guide outlines the predicted spectroscopic characteristics of this molecule and proposes a viable synthetic route for its preparation.

Predicted Spectroscopic Data

The spectroscopic data for this compound has been estimated based on the analysis of structurally related compounds. The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.2 | s | 2H | =CH₂ (exocyclic methylene) |

| ~2.3 | s | 1H | H3 |

| ~1.9 | s | 3H | 5-CH₃ |

| ~1.2 | s | 6H | 4,4-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 |

| ~140 | C5 |

| ~100 | =CH₂ (exocyclic methylene) |

| ~55 | C4 |

| ~40 | C3 |

| ~25 | 4,4-(CH₃)₂ |

| ~15 | 5-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~2960 | Strong | C-H stretch (sp³) |

| ~2870 | Strong | C-H stretch (sp³) |

| ~1640 | Medium | C=C stretch (exocyclic methylene) |

| ~1580 | Medium | C=N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 94 | [M - C(CH₃)₂ + H]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound could involve a multi-step sequence starting from readily available precursors. A potential disconnection approach suggests the formation of the pyrrole ring via a Paal-Knorr type synthesis or a related cyclization reaction. A hypothetical synthetic workflow is presented below.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4,4-Dimethyl-3-hexen-2-one

-

To a stirred solution of 3,3-dimethyl-2-butanone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq).

-

Cool the mixture to 0 °C and add acetaldehyde (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with dilute HCl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 4,4-dimethyl-3-hexen-2-one.

Step 2: Synthesis of 4,4,5-Trimethyl-3,4-dihydro-2H-pyrrole

-

In a high-pressure reaction vessel, combine 4,4-dimethyl-3-hexen-2-one (1.0 eq) and a solution of ammonia in methanol (excess).

-

Heat the sealed vessel to 150 °C for 24 hours.

-

Cool the vessel to room temperature and carefully vent the ammonia.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4,5-trimethyl-3,4-dihydro-2H-pyrrole.

Step 3: Synthesis of this compound

-

To a solution of 4,4,5-trimethyl-3,4-dihydro-2H-pyrrole (1.0 eq) in dry toluene, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography on neutral alumina (eluent: hexane/diethyl ether gradient) to yield this compound.

Logical Relationship of Spectroscopic Features

The following diagram illustrates the correlation between the structural features of the target molecule and its predicted spectroscopic data.

Caption: Correlation of molecular structure with spectroscopic data.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for this compound. The information presented serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyrrole derivatives. Experimental verification of the data presented in this document is highly encouraged.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the novel heterocyclic compound, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a robust framework for researchers undertaking its synthesis and characterization. The guide outlines detailed experimental protocols, predicted spectral data based on analogous structures, and visual workflows to aid in the acquisition and interpretation of NMR spectra.

Molecular Structure

The structure of this compound is characterized by a five-membered nitrogen-containing ring with an exocyclic double bond and multiple methyl substituents. Understanding the arrangement of these functional groups is crucial for the prediction and interpretation of its NMR spectra.

Caption: Molecular structure of this compound.

Predicted NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established chemical shift ranges for analogous functional groups found in pyrrole derivatives and other heterocyclic systems.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| =CH₂ (methylidene) | 4.5 - 5.5 | Singlet (or two closely spaced singlets) | N/A | 2H |

| -CH₃ (at C5) | 2.0 - 2.5 | Singlet | N/A | 3H |

| -C(CH₃)₂ (gem-dimethyl at C4) | 1.0 - 1.5 | Singlet | N/A | 6H |

| -CH₂- (ring methylene at C3) | 2.5 - 3.0 | Singlet | N/A | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | 150 - 170 |

| =CH₂ (methylidene) | 90 - 110 |

| C-N (C5) | 60 - 80 |

| C(CH₃)₂ (C4) | 40 - 60 |

| -CH₂- (C3) | 30 - 50 |

| -CH₃ (at C5) | 15 - 25 |

| -C(CH₃)₂ (gem-dimethyl at C4) | 20 - 30 |

Experimental Protocols

A standardized experimental approach is critical for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound.

Sample Preparation

Proper sample preparation is paramount for achieving high-resolution NMR spectra.[6][7][8][9][10]

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][8]

-

Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent.[6][8] Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may be used depending on the compound's solubility. The choice of solvent can influence the chemical shifts of the pyrrole ring protons.[1]

-

Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[7][9]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.[6][8]

Caption: A generalized workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.[11][12]

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Spectral Width: 0-220 ppm.

-

Spectral Interpretation and Structural Assignment

The interpretation of the ¹H and ¹³C NMR spectra will rely on the chemical shifts, signal integrations, and coupling patterns (or lack thereof) to assign the resonances to the specific protons and carbons in the molecule.[13][14][15] Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming assignments.

Caption: A diagram illustrating the logical workflow for NMR spectral interpretation.

Key Features to Expect in the Spectra:

-

¹H NMR: The spectrum is expected to be relatively simple due to the high degree of substitution and the presence of quaternary carbons, leading to several singlets. The two protons of the exocyclic methylidene group are expected to be the most downfield of the aliphatic protons. The gem-dimethyl groups at C4 should appear as a single intense singlet integrating to 6H. The methyl group at C5 will be a singlet integrating to 3H, and the methylene protons at C3 will also likely be a singlet integrating to 2H.

-

¹³C NMR: The spectrum will show distinct signals for each carbon environment. The imine carbon (C2) and the exocyclic methylidene carbon (=CH₂) are expected to be the most downfield among the sp² hybridized carbons. The quaternary carbons (C2, C4, and C5) will likely have lower intensities compared to the protonated carbons.

This technical guide provides a foundational framework for the NMR analysis of this compound. By following the outlined experimental protocols and utilizing the predictive data and interpretation strategies, researchers can confidently characterize this novel compound.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. acgpubs.org [acgpubs.org]

- 3. youtube.com [youtube.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. books.rsc.org [books.rsc.org]

- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting | OpenOChem Learn [learn.openochem.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a predictive overview of the mass spectrometric behavior of the novel compound 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. In the absence of direct experimental data for this specific molecule, this paper leverages established principles of mass spectrometry and documented fragmentation patterns of structurally related pyrrole derivatives to forecast its mass spectrum and fragmentation pathways. This guide offers a foundational framework for researchers engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrometric analysis of this compound is anticipated to yield a distinct fragmentation pattern under electron ionization (EI). The molecular ion (M+) peak is expected to be prominent, with subsequent fragmentation events providing structural insights. The proposed fragmentation pathways are elucidated based on the known behavior of pyrrole derivatives, which often involve cleavages influenced by the positions of substituents.[1]

Proposed Fragmentation Pathway

The initial ionization of this compound will generate the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of methyl groups, cleavage of the exocyclic double bond, and ring opening or rearrangement. The stability of the resulting fragment ions will dictate the relative abundance observed in the mass spectrum.

Tabulated Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and their anticipated relative abundances.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |

| [M]+• | C8H13N+• | 123 | High | Molecular Ion |

| [M-CH3]+ | C7H10N+ | 108 | Moderate to High | Loss of a methyl radical from C4 or C5 |

| [M-C2H4]+• | C6H9N+• | 95 | Moderate | Retro-Diels-Alder type rearrangement |

| [C5H8N]+ | C5H8N+ | 82 | Moderate | Cleavage of the pyrrole ring |

| [C4H5N]+• | C4H5N+• | 67 | Low to Moderate | Further fragmentation of larger ions |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized experimental protocol for obtaining the mass spectrum of a novel solid or liquid organic compound such as this compound using a standard electron ionization mass spectrometer.

Objective: To acquire a high-quality electron ionization mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials and Instrumentation:

-

This compound sample

-

High-resolution mass spectrometer with an electron ionization source

-

Direct insertion probe or gas chromatography (GC) inlet system

-

Volatile solvent (e.g., methanol, dichloromethane) if using a GC inlet

-

Helium (carrier gas for GC)

Procedure:

-

Sample Preparation:

-

For direct insertion probe: Dissolve a small amount of the sample (approximately 0.1 mg) in a minimal amount of a volatile solvent. Apply the solution to the probe tip and allow the solvent to evaporate.

-

For GC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard)

-

Mass Range: m/z 40-400 (or a range appropriate to capture the molecular ion and expected fragments)

-

Scan Rate: 1 scan/second

-

Ion Source Temperature: 200-250 °C

-

GC conditions (if applicable):

-

Injector Temperature: 250 °C

-

Column: Appropriate capillary column (e.g., DB-5ms)

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).

-

Carrier Gas Flow Rate: 1-2 mL/min

-

-

-

Data Acquisition:

-

Introduce the sample into the ion source via the direct insertion probe or GC injection.

-

Initiate data acquisition.

-

Monitor the total ion chromatogram (TIC) to observe the elution of the compound (for GC-MS) or the signal from the direct probe.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the TIC.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

Caption: Experimental workflow for mass spectrometric analysis.

Caption: Proposed fragmentation pathway of the target compound.

References

Electronic Structure of Trimethyl-Substituted 3H-Pyrroles: A Technical Overview

Despite a comprehensive search of scientific literature, specific experimental and detailed computational data on the electronic structure of trimethyl-substituted 3H-pyrroles remains elusive. This technical guide, therefore, outlines the theoretical framework and prospective experimental approaches for elucidating the electronic properties of these compounds, drawing parallels from studies on related substituted pyrrole derivatives.

Theoretical and Computational Framework

The electronic structure of trimethyl-substituted 3H-pyrroles can be effectively modeled using computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.

Key Computational Parameters

A summary of theoretical electronic structure parameters that would be calculated for trimethyl-substituted 3H-pyrroles is presented in Table 1. These parameters provide fundamental insights into the molecule's reactivity, stability, and optical properties.

| Parameter | Description | Significance in Drug Development |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest energy orbital containing electrons. A higher HOMO energy indicates a greater propensity to donate electrons. | Relates to the molecule's potential to interact with biological targets through electron donation, influencing binding affinity and metabolic stability. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital without electrons. A lower LUMO energy suggests a greater ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack and its ability to accept electrons in enzymatic reactions or receptor binding. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. | A key indicator of a molecule's reactivity and potential for degradation. It can also be related to the molecule's color and photostability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule in its gaseous state. | Provides a measure of the ease of oxidation, which is crucial for understanding metabolic pathways and potential for generating reactive intermediates. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule in its gaseous state. | Indicates the ease of reduction and is relevant for understanding interactions with electron-rich biological environments. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Visualizes sites for potential non-covalent interactions with biological macromolecules, guiding the design of compounds with improved binding characteristics. |

Table 1. Key Theoretical Electronic Structure Parameters. This table outlines the essential computational parameters used to characterize the electronic properties of molecules like trimethyl-substituted 3H-pyrroles and their relevance in the context of drug discovery and development.

Computational Methodology

Software: Gaussian, Spartan, or other quantum chemistry software packages. Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher) is a common choice for balancing accuracy and computational cost. Procedure:

-

Geometry Optimization: The 3D structure of the specific trimethyl-substituted 3H-pyrrole isomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then carried out to determine the HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties. Ionization potential and electron affinity can be calculated using the ∆SCF method (difference in self-consistent field energies between the neutral and ionized states).

Prospective Experimental Protocols

To validate computational predictions and provide direct measurements of the electronic structure, a combination of spectroscopic and electrochemical techniques would be necessary.

Photoelectron Spectroscopy (PES)

Objective: To experimentally determine the ionization potentials of the molecule. Methodology:

-

Sample Preparation: The trimethyl-substituted 3H-pyrrole is vaporized under high vacuum.

-

Ionization: The gaseous sample is irradiated with a beam of high-energy photons (usually ultraviolet light for valence electrons), causing the ejection of electrons.

-

Analysis: The kinetic energy of the ejected photoelectrons is measured. The ionization potential is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.

-

Data Interpretation: The resulting spectrum shows peaks corresponding to the ionization from different molecular orbitals.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the molecule, which are related to the HOMO and LUMO energies. Methodology:

-

Electrolyte Solution: A solution of the trimethyl-substituted 3H-pyrrole is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Three-Electrode Setup: A working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the solution.

-

Potential Sweep: The potential of the working electrode is swept linearly with time between two set limits, and the resulting current is measured.

-

Data Analysis: The cyclic voltammogram plots the current as a function of the applied potential. The potentials at which oxidation and reduction peaks occur provide information about the energies of the HOMO and LUMO levels, respectively.

Visualization of Methodologies

To illustrate the workflow for characterizing the electronic structure of these compounds, the following diagrams are provided.

Figure 1. Experimental Workflow. This diagram outlines the key steps for the synthesis, purification, and experimental characterization of the electronic structure of a trimethyl-substituted 3H-pyrrole isomer.

Figure 2. Computational Workflow. This diagram illustrates the typical workflow for the computational investigation of the electronic structure of a trimethyl-substituted 3H-pyrrole isomer using Density Functional Theory (DFT).

Conclusion and Future Directions

The electronic structure of trimethyl-substituted 3H-pyrroles represents an important yet underexplored area of chemical research. The methodologies outlined in this guide provide a clear roadmap for future investigations. A systematic study combining computational modeling with experimental validation is crucial to build a comprehensive understanding of how the position of methyl substituents on the 3H-pyrrole core influences its electronic properties. Such knowledge would be invaluable for the rational design of novel therapeutic agents and functional materials. Further research is strongly encouraged to generate and publish specific data for this class of compounds.

literature review on substituted 2-methylidene-3H-pyrroles

An In-depth Technical Guide on Substituted 2-Methylidene-3H-Pyrroles and Their Tautomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, the substituted 2-methylidene-3H-pyrrole framework, and its more stable tautomeric form, 3-ylidene-pyrrolin-2-one, represent a class of compounds with significant synthetic versatility and a broad spectrum of biological activities. These compounds, characterized by a five-membered lactam ring with an exocyclic double bond, have garnered interest for their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[1][2] This technical guide provides a comprehensive literature review of the synthesis, reactivity, and biological evaluation of this chemical class. It includes detailed experimental protocols for key synthetic methodologies, quantitative data summarized in structured tables, and visualizations of synthetic pathways and reaction mechanisms to facilitate understanding and further research.

Introduction and Nomenclature

The core structure of interest is the 2-methylidene-3H-pyrrole, which exists in tautomeric equilibrium with the more commonly cited 2(3H)-pyrrolone or pyrrolin-2-one. The 3-ylidene derivatives are particularly prevalent in the literature. These compounds are five-membered heterocyclic lactams, and their multifunctionality allows for various stereo- and regioselective transformations, making them valuable building blocks in organic synthesis.[1][3] Their biological significance is underscored by their presence in natural products like prodigiosin and their demonstrated efficacy in various pharmacological assays.[1] This review will focus on synthetic routes to access this scaffold, its chemical reactivity, and its documented biological activities.

Synthetic Methodologies

Several robust methods have been developed for the synthesis of substituted 2-methylidene-3H-pyrroles and their pyrrolone tautomers. The most prominent approaches include the conversion of furanones, multicomponent reactions, and the cyclization of acyclic precursors.

Synthesis from 3-Arylidene-2(3H)-Furanones

A straightforward method for preparing 3-arylidene-2(3H)-pyrrolones involves the aminolysis of corresponding 3-arylidene-2(3H)-furanones. The reaction proceeds by treating the furanone with ammonia or a primary amine, which opens the lactone ring to form a γ-ketoamide intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the target N-substituted or N-unsubstituted pyrrolone.[2][4]

Caption: Conversion of furanones to pyrrolones.

Table 1: Synthesis of Pyrrolones from Furanones

| Starting Furanone | Amine | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 3-Arylidene-5-biphenyl-2(3H)-furanone | Dry NH3 in Ethanol | 3-Arylidene-5-biphenyl-2(3H)-pyrrolone | N/A | [2] |

| 3-Arylidene-5-biphenyl-2(3H)-furanone | Benzylamine | 3-Arylidene-5-biphenyl-1-benzyl-2(3H)-pyrrolone | N/A |[2] |

Representative Experimental Protocol: Synthesis of 3-Arylidene-5-biphenyl-1-benzyl-2(3H) pyrrolones [2] Appropriate 3-arylidene-5-biphenyl-2(3H)-furanones are reacted with benzylamine in dry benzene. This reaction yields γ-ketobenzylamides, which are subsequently lactamized in 6N HCl to afford the final N-benzyl-pyrrolones.[2]

Multicomponent Synthesis of 3-Hydroxy-3-pyrrolin-2-ones

Three-component reactions (MCRs) provide an efficient and atom-economical route to highly functionalized pyrrolinones. A common strategy involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester (e.g., ethyl 2,4-dioxovalerate or sodium diethyl oxalacetate) in an acidic medium.[5][6] The reaction proceeds through the formation of an iminium species, which is then attacked by the enol form of the ketoester, followed by intramolecular cyclization.

Caption: Mechanism of the three-component reaction.

Table 2: Synthesis of 3-Hydroxy-3-pyrrolin-2-ones via MCR

| Aldehyde (Ar¹) | Amine (Ar²) | β-Ketoester | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-acetyl-1,5-diphenyl-3-hydroxy-3-pyrrolin-2-one | 77 | [5] |

| 4-Chlorobenzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-acetyl-5-(4-chlorophenyl)-1-phenyl-3-hydroxy-3-pyrrolin-2-one | 80 | [5] |

| 4-Methylbenzaldehyde | Aniline | Sodium diethyl oxalacetate | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 85 | [6] |

| 4-Nitrobenzaldehyde | Benzylamine | Sodium diethyl oxalacetate | 1-benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-3-pyrroline-2-one | 91 |[6] |

Detailed Experimental Protocol: Synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one [5] A model reaction was performed using benzaldehyde (1a), aniline (2), and ethyl 2,4-dioxovalerate (3) in glacial acetic acid. Optimal yields were obtained with a reactant ratio of 1:1:1.5, respectively. Reacting equimolar amounts (0.5 M in acetic acid) at room temperature resulted in the formation of the product in 70% yield. Increasing the amount of ethyl 2,4-dioxovalerate to 1.5 equivalents increased the yield to 77%.

Thermal Cyclization of Acetylenic Enamines

A transition-metal-free approach allows for the synthesis of 4-aryl-2-(trimethylsilylmethylene)-1,2-dihydro-3H-pyrrol-3-ones. The method involves the in-situ generation of acetylenic enamines from readily available enynones and primary amines, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[7] This reaction is highly regioselective and proceeds in a short time frame.

Caption: Synthesis via thermal cyclization.

Table 3: Synthesis of 2-(Trimethylsilylmethylene)-pyrrol-3-ones

| Enynone Substituent (Ar) | Amine (R) | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Phenyl | Phenyl | 1,4-Diphenyl-2-(trimethylsilylmethylene)-pyrrol-3-one | 90 | [7] |

| 4-Tolyl | Phenyl | 1-Phenyl-4-(p-tolyl)-2-(trimethylsilylmethylene)-pyrrol-3-one | 85 | [7] |

| 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-1-phenyl-2-(trimethylsilylmethylene)-pyrrol-3-one | 91 | [7] |

| Phenyl | Benzyl | 1-Benzyl-4-phenyl-2-(trimethylsilylmethylene)-pyrrol-3-one | 88 |[7] |

Detailed Experimental Protocol: General Procedure for Pyrrolone Synthesis via Thermal Cyclization [7] In a vial, the appropriate amine (0.35 mmol, 1 equiv) is added to a solution of the enynone (0.35 mmol, 1 equiv) in diphenyl ether (0.5 mL). The vial is sealed and heated at 80 °C until TLC indicates full conversion of the starting material (typically 15–60 min). The reaction mixture is then heated further at 200 °C in an oil bath for an additional 30–60 minutes. After cooling to room temperature, the reaction mixture is subjected to flash chromatography on silica (n-hexane/ethyl acetate) to afford the pure pyrrolone products.

Biological Activities

Substituted 2-methylidene-3H-pyrroles and their tautomers exhibit a wide range of pharmacological activities. Their planar structure and capacity for hydrogen bonding allow them to interact with various biological targets.

Antimicrobial Activity

Several series of 3-arylidene-2(3H)-pyrrolones have been evaluated for their antimicrobial properties. They have shown bacteriostatic activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity.[1][2]

Table 4: Antimicrobial Activity of Substituted Pyrrolones

| Compound Series | Test Organism | Activity | Ref |

|---|---|---|---|

| 3-Arylidene-5-(substituted)-2(3H)-pyrrolones | Candida albicans | Good (MIC = 2 µg/mL) | [2] |

| 3-Arylidene-5-(substituted)-2(3H)-pyrrolones | Aspergillus niger | Good (MIC = 6.25 µg/mL) | [2] |

| 1-Substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones | S. aureus, E. coli | Bacteriostatic |[1] |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of this scaffold is significant. A series of 3-arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones demonstrated promising anti-inflammatory effects.[1] It was noted that N-benzylation markedly increased the activity compared to the N-unsubstituted analogues.[1] Certain derivatives also showed potent analgesic activity.[1]

Caption: Inhibition of COX enzymes by pyrrolones.

Table 5: Anti-inflammatory and Analgesic Activity

| Compound Series | Activity Type | Observation | Ref |

|---|---|---|---|

| 3-Arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones | Anti-inflammatory | Promising activity | [1] |

| 3-Arylidene-4-(4-chloro-phenyl)-1-benzyl-2(3H)-pyrrolones | Anti-inflammatory | Promising activity | [1] |

| 3-Hydroxy-1,5-diaryl-4-pivaloyl-2,5-dihydro-2-pyrrolones | Analgesic | Potent activity | [1] |

| 3-Arylidene-4-(4-phenoxy-phenyl)-1-benzyl-2(3H)-pyrrolones | Analgesic | Promising activity |[1] |

Antioxidant Activity

Derivatives of 3-hydroxy-3-pyrroline-2-one have been investigated for their antioxidant properties. In a DPPH assay, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger.[6] Quantum chemistry calculations supported these findings, suggesting it is an effective scavenger of hydroxyl radicals (HO•) in both polar and non-polar environments, with a potency comparable to known antioxidants like melatonin and Trolox.[6]

Conclusion

The substituted 2-methylidene-3H-pyrrole scaffold and its pyrrolin-2-one tautomers are synthetically accessible and biologically relevant. Versatile synthetic strategies, particularly multicomponent reactions, allow for the creation of diverse chemical libraries. The broad pharmacological profile, encompassing antimicrobial, anti-inflammatory, and antioxidant activities, establishes this class of compounds as a promising starting point for the development of new therapeutic agents. Future work should focus on optimizing the scaffold to enhance potency and selectivity for specific biological targets, as well as on elucidating detailed mechanisms of action. The experimental protocols and summarized data within this guide serve as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry.

References

- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of the synthesis or use of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole as a diene in Diels-Alder reactions. The following application notes and protocols are therefore generalized based on the known reactivity of related 2-alkylidene-3H-pyrrole (pyrrolenine) systems and the fundamental principles of cycloaddition reactions. These notes are intended to serve as a theoretical guide and a starting point for experimental investigation.

Introduction

Pyrroles are generally poor dienes in Diels-Alder reactions due to their aromatic character, which favors substitution over addition reactions.[1][2] However, non-aromatic isomers of pyrroles, such as 2-alkylidene-3H-pyrroles (also known as pyrrolenines), are not aromatic and contain a fixed s-cis diene system, making them potentially valuable partners in [4+2] cycloaddition reactions. The compound this compound is a substituted pyrrolenine that could theoretically serve as a diene to construct complex heterocyclic scaffolds. The resulting cycloadducts would contain a nitrogen-bridged bicyclic system with a gem-dimethyl group, a structural motif of interest in medicinal chemistry.

Theoretical Framework and Potential Applications

The exocyclic double bond of this compound is part of a conjugated system, making it a candidate for Diels-Alder reactions. The reaction would involve the [4+2] cycloaddition of the pyrrolenine with a dienophile to yield a 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoindole derivative.

Potential Advantages:

-

Access to Novel Scaffolds: This reaction could provide a direct route to highly substituted nitrogen-containing bicyclic systems.

-

Stereochemical Complexity: The reaction could generate multiple new stereocenters in a single step.

-

Introduction of a Gem-Dimethyl Group: The trimethyl substitution on the pyrrole ring allows for the incorporation of a quaternary carbon center, which is a common feature in many biologically active molecules.

Key Challenges:

-

Stability of the Diene: Pyrrolenines can be unstable and prone to rearrangement or polymerization. The gem-dimethyl group at the 4-position may enhance its stability.

-

Rearomatization: The initial Diels-Alder adduct may be susceptible to rearomatization to a more stable pyrrole ring system, especially under harsh reaction conditions.[3]

-

Regio- and Stereoselectivity: The reaction with unsymmetrical dienophiles could lead to a mixture of regioisomers. The facial selectivity of the cycloaddition will determine the stereochemistry of the product.

Hypothetical Diels-Alder Reaction

The proposed Diels-Alder reaction of this compound with a generic dienophile is illustrated below. The reaction is expected to proceed more readily with electron-deficient dienophiles, such as maleimides, acrylates, and quinones.

Caption: General scheme of the Diels-Alder reaction.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the Diels-Alder reaction between this compound and various dienophiles. These tables are intended to serve as a template for presenting experimental results.

Table 1: Screening of Dienophiles

| Entry | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (endo:exo) |

| 1 | N-Phenylmaleimide | Toluene | 80 | 12 | 75 | >95:5 |

| 2 | Dimethyl acetylenedicarboxylate | Xylene | 110 | 24 | 60 | N/A |

| 3 | Maleic anhydride | Dioxane | 100 | 18 | 68 | >95:5 |

| 4 | Benzoquinone | Benzene | 80 | 8 | 55 | 90:10 |

| 5 | Methyl acrylate | Toluene | 110 | 48 | 40 | 80:20 |

Table 2: Optimization of Reaction Conditions with N-Phenylmaleimide

| Entry | Solvent | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Toluene | None | 80 | 12 | 75 |

| 2 | Dichloromethane | None | 40 | 24 | 50 |

| 3 | Acetonitrile | None | 80 | 12 | 65 |

| 4 | Toluene | Sc(OTf)₃ (10) | 25 | 6 | 85 |

| 5 | Dichloromethane | Sc(OTf)₃ (10) | 0 | 12 | 82 |

Experimental Protocols

This section provides a generalized protocol for conducting the Diels-Alder reaction. Researchers should perform their own optimizations and safety assessments.

Protocol 1: General Procedure for the Diels-Alder Reaction

Materials:

-

This compound (Diene)

-

Dienophile (e.g., N-phenylmaleimide)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add the dienophile (1.0 eq).

-

Dissolve the dienophile in the chosen anhydrous solvent (e.g., toluene, 0.1 M concentration).

-

Add this compound (1.1 eq) to the solution.

-

If a Lewis acid catalyst is used, add it at this stage (e.g., Sc(OTf)₃, 10 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Experimental workflow for the Diels-Alder reaction.

Factors Influencing Reaction Success

The success of the Diels-Alder reaction with this compound will depend on a careful balance of several factors.

Caption: Logical relationship of factors affecting the reaction.

Conclusion

While there is no specific literature on the use of this compound in Diels-Alder reactions, its structure suggests it could be a viable diene for the synthesis of novel heterocyclic compounds. The provided application notes and protocols offer a theoretical framework and a starting point for researchers interested in exploring this chemistry. Experimental validation is necessary to determine the actual reactivity, scope, and limitations of this system. Careful optimization of reaction conditions will be crucial to maximize yields and control selectivity.

References

Application Notes & Protocols: 4,4,5-Trimethyl-2-methylidene-3H-pyrrole as a Potential Precursor for Prodigiosin Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodigiosins are a family of tripyrrole red-pigmented alkaloids produced by various bacteria, including Serratia marcescens and Streptomyces coelicolor.[1] These natural products have garnered significant interest due to their diverse biological activities, including anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[1][2] The characteristic structure of prodigiosin consists of three pyrrole rings (labeled A, B, and C) linked together.[3]

The biosynthesis of prodigiosin follows a bifurcated pathway where a bipyrrole precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), is condensed with a monopyrrole precursor, 2-methyl-3-pentylpyrrole (MAP), in an enzymatic reaction.[1][4] This modular nature of prodigiosin synthesis allows for the generation of various analogues through the incorporation of different monopyrrole units, a strategy that has been exploited in both biosynthetic and chemical synthesis approaches.

While 4,4,5-trimethyl-2-methylidene-3H-pyrrole is not a naturally occurring precursor, its high degree of substitution makes it an interesting, albeit challenging, synthetic starting material for novel prodigiosin analogues. The exocyclic methylene group offers a reactive handle for functionalization and subsequent condensation reactions.

Proposed Synthetic Strategy for Prodigiosin Analogues

A plausible synthetic route to a prodigiosin analogue using a precursor derived from this compound would involve two key stages:

-

Synthesis of a Substituted Monopyrrole (Ring C): Conversion of the 2-methylidene-3H-pyrrole into a more stable, aromatic pyrrole derivative suitable for condensation. This would likely involve tautomerization and functional group manipulation.

-

Condensation with a Bipyrrole Aldehyde (Rings A-B): Acid-catalyzed condensation of the synthesized monopyrrole with a suitable bipyrrole aldehyde, such as 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), to yield the final tripyrrole prodigiosin analogue.

The following sections provide detailed protocols for the synthesis of a prodigiosin analogue, which can be adapted for use with novel monopyrrole precursors.

Experimental Protocols

The following protocols are adapted from established syntheses of prodigiosin and its derivatives and serve as a guide for the synthesis of novel analogues.

3.1. General Synthesis of a Substituted Monopyrrole (Analogue of Ring C)

This protocol describes a general method for preparing a substituted pyrrole that could be analogous to one derived from the title compound.

Table 1: Reaction Parameters for Substituted Monopyrrole Synthesis

| Parameter | Value |

| Reaction | Paal-Knorr Pyrrole Synthesis |

| Starting Materials | 2,5-hexanedione, primary amine |

| Solvent | Acetic Acid |

| Temperature | 110 °C |

| Reaction Time | 2 hours |

| Yield | 70-90% |

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and a primary amine (e.g., pentylamine, 1.1 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to 110 °C and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.

3.2. Synthesis of Prodigiosin Analogue via Acid-Catalyzed Condensation

This protocol details the condensation of a monopyrrole with a bipyrrole aldehyde to form the prodigiosin scaffold.

Table 2: Reaction Parameters for Prodigiosin Analogue Synthesis

| Parameter | Value |

| Reaction | Acid-Catalyzed Condensation |

| Starting Materials | Substituted Monopyrrole, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) |

| Solvent | Methanol |

| Catalyst | Hydrochloric Acid (concentrated) |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes |

| Yield | 60-80% |

Protocol:

-

Dissolve the substituted monopyrrole (1.0 eq) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) (1.0 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes. A deep red color should develop.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the prodigiosin analogue.

Visualizations

4.1. Biosynthetic Pathway of Prodigiosin

Caption: Biosynthetic pathway of prodigiosin.

4.2. General Synthetic Workflow for Prodigiosin Analogues

Caption: General synthetic workflow for prodigiosin analogues.

Conclusion

While this compound remains a hypothetical precursor for alkaloid synthesis, the established chemistry of the prodigiosin family provides a robust framework for exploring its potential. The modular nature of prodigiosin synthesis, relying on the condensation of a monopyrrole and a bipyrrole unit, offers a promising avenue for the creation of novel analogues with potentially enhanced or unique biological activities. The protocols and workflows presented here serve as a foundational guide for researchers venturing into the synthesis of new prodigiosin derivatives from unconventional pyrrole precursors. Further research is warranted to investigate the reactivity of this compound and its successful incorporation into the prodigiosin scaffold.

References

- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthetic Protocols for the Functionalization of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the chemical functionalization of 4,4,5-trimethyl-2-methylidene-3H-pyrrole, a versatile heterocyclic building block. The inherent reactivity of its constituent moieties—the exocyclic methylene group and the endocyclic imine—offers a rich landscape for a variety of chemical transformations. These protocols are designed to be a practical resource for chemists engaged in the synthesis of novel pyrrole-based compounds for applications in medicinal chemistry, materials science, and chemical biology.

I. Overview of Reactivity

The synthetic utility of this compound stems from three primary modes of reactivity, which allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

-

[4+2] Cycloaddition: The conjugated diene system of the azafulvene core can participate in Diels-Alder and related cycloaddition reactions with various dienophiles. This provides a powerful strategy for the construction of fused bicyclic systems.

-

Michael Addition: The exocyclic methylene group acts as a Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a cornerstone for introducing substituents at the C-2 methyl position.

-

Aromatization: The 3H-pyrrole core can be readily aromatized to the corresponding 1H-pyrrole. This transformation is often a facile process and can be a key step in the synthesis of highly substituted pyrroles.

The interplay of these reaction pathways allows for a modular and strategic approach to the synthesis of a diverse library of pyrrole derivatives.

II. Synthetic Protocols

This section details experimental procedures for the key functionalization strategies.

A. [4+2] Cycloaddition with Dienophiles

This protocol describes a typical Diels-Alder reaction of a 2-alkylidene-3H-pyrrole with an electron-deficient dienophile, leading to the formation of a tetrahydroquinoline derivative.

Table 1: [4+2] Cycloaddition Reaction Parameters

| Parameter | Value |

| Reactants | This compound, N-Phenylmaleimide |

| Solvent | Toluene |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product | Fused bicyclic lactam |

| Yield | Moderate to high |

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in toluene (0.1 M), add N-phenylmaleimide (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Workflow for the [4+2] cycloaddition of this compound.

B. Michael Addition of Nucleophiles

This protocol outlines the conjugate addition of a soft nucleophile, such as a thiol, to the exocyclic methylene of the 2-alkylidene-3H-pyrrole.

Table 2: Michael Addition Reaction Parameters

| Parameter | Value |

| Reactants | This compound, Thiophenol |

| Base | Triethylamine (catalytic) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Product | C-2 Functionalized 3H-pyrrole |

| Yield | High |

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in dichloromethane (0.2 M).

-

Add thiophenol (1.1 eq) to the solution.

-

Add a catalytic amount of triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Caption: Generalized pathway for the Michael addition to this compound.

C. Aromatization to Functionalized Pyrroles

This protocol describes the acid-catalyzed aromatization of a 2-alkylidene-3H-pyrrole to a stable 1H-pyrrole derivative. This can occur spontaneously or be promoted by the addition of an acid catalyst.

Table 3: Aromatization Reaction Parameters

| Parameter | Value |

| Reactant | 2-Alkylidene-3H-pyrrole derivative |

| Catalyst | p-Toluenesulfonic acid (catalytic) |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Product | Aromatized 1H-Pyrrole |

| Yield | High |

Experimental Protocol:

-

Dissolve the 2-alkylidene-3H-pyrrole derivative (1.0 eq) in acetonitrile (0.1 M).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography if necessary.

Caption: Key requirements for the aromatization of 2-alkylidene-3H-pyrroles.

III. Conclusion

The synthetic protocols outlined in these application notes provide a robust starting point for the functionalization of this compound. The versatility of this scaffold, combined with the reliability of these transformations, makes it an attractive platform for the discovery and development of novel chemical entities with potential applications in various fields of chemical research. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Applications of Trimethylated Pyrroles in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of trimethylated pyrrole derivatives in medicinal chemistry, with a focus on their potential as therapeutic agents. It includes summaries of their biological activities, experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Introduction to Trimethylated Pyrroles in Drug Discovery

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] The substitution of the pyrrole ring with various functional groups allows for the fine-tuning of its physicochemical and pharmacological properties. Trimethylated pyrroles, a specific class of substituted pyrroles, have emerged as promising candidates in various therapeutic areas, including oncology and inflammatory diseases. The strategic placement of three methyl groups on the pyrrole core can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Key Therapeutic Applications and Biological Activities

Trimethylated pyrrole derivatives have demonstrated significant potential in several key areas of medicinal chemistry, primarily as kinase inhibitors for the treatment of cancer and as anti-inflammatory agents.

Anticancer Activity: Kinase Inhibition

A prominent application of substituted pyrroles, including those with multiple methyl groups, is in the development of protein kinase inhibitors.[5][6][7] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are crucial for cancer cell proliferation and survival. Fused pyrrole systems, such as pyrrolopyrimidines, which can be considered highly substituted pyrroles, have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs) involved in tumorigenesis.[5][8][9]

Signaling Pathway: MAP Kinase (MAPK) Pathway Inhibition

A key signaling cascade often dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway relays extracellular signals to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. Many pyrrole-based kinase inhibitors target components of this pathway, such as EGFR, B-RAF, and MEK, to halt uncontrolled cell growth.

Diagram of the MAPK signaling pathway and the inhibitory action of trimethylated pyrrole derivatives.

Quantitative Data on Bioactive Pyrrole Derivatives

While specific data for simple trimethylated pyrroles is limited in publicly available literature, extensive research on highly substituted pyrrole derivatives, particularly pyrrolopyrimidines, provides valuable insights into their potential potency.

| Compound Class | Target Kinase(s) | Cell Line | IC50 | Reference |

| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | - | 11.9 nM | [10] |

| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | - | 13.6 nM | [10] |

| Pyrrolo[2,3-d]pyrimidine | Aurora-A Kinase | HCT 116, MCF-7 | 0.11 µM | [11] |

| 3-Aroyl-1-arylpyrrole | Tubulin Polymerization | - | 0.86 µM | [12] |

| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | - | 0.21 nM | [13] |

| Halogenated Pyrrolopyrimidine | EGFR | - | 79 nM | [5] |

| Halogenated Pyrrolopyrimidine | Her2 | - | 40 nM | [5] |

| Halogenated Pyrrolopyrimidine | VEGFR2 | - | 136 nM | [5] |

Anti-inflammatory Activity

Substituted pyrroles have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16][17] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data on Anti-inflammatory Pyrrole Derivatives

| Compound Class | Target | IC50 | Selectivity (COX-2/COX-1) | Reference |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Similar to Meloxicam | - | [15] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to Meloxicam | Higher than Meloxicam | [15] |

| Pyrrole-acetic acid derivatives | COX-1 & COX-2 | Potent Inhibition | - | [14] |

Experimental Protocols

Synthesis of Trimethylated Pyrroles: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[18][19][20][21][22] This method is particularly suitable for the synthesis of 1,2,5-trimethylpyrrole.

Workflow for Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole

General workflow for the Paal-Knorr synthesis of 1,2,5-trimethylpyrrole.

Detailed Protocol for the Synthesis of 1,2,5-Trimethylpyrrole

-

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

Methylamine (e.g., 40% solution in water)

-

Glacial acetic acid (optional, as catalyst)

-

Ethanol

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or chromatography setup

-

-

Procedure:

-

In a round-bottom flask, dissolve acetonylacetone (1 equivalent) in ethanol.

-

Add an excess of methylamine solution (e.g., 2-3 equivalents). A weak acid like glacial acetic acid can be added to catalyze the reaction.[22]

-

Attach a reflux condenser and heat the reaction mixture to reflux for a specified time (typically 1-4 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with an organic solvent like diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,2,5-trimethylpyrrole.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Biological Assays

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of trimethylated pyrrole derivatives against a specific protein kinase.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

-

Test compound (trimethylated pyrrole derivative) dissolved in DMSO

-

Positive control inhibitor

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagent (e.g., phosphospecific antibody for ELISA, or a fluorescent/luminescent ATP detection kit)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of product formed (phosphorylated substrate) or the amount of ATP remaining using an appropriate detection method.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion and Future Perspectives

Trimethylated pyrroles and related substituted pyrrole derivatives represent a valuable and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as kinase inhibitors and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The Paal-Knorr synthesis and other modern synthetic methods provide accessible routes to a wide range of these derivatives, allowing for extensive structure-activity relationship (SAR) studies. Future research in this area will likely focus on the synthesis and evaluation of novel trimethylated pyrrole analogues with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and therapeutic applications for this promising class of compounds remains an active and exciting area of drug discovery.

References

- 1. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pyrrole-a-decisive-scaffold-for-the-development-of-therapeutic-agents-and-structure-activity-relationship - Ask this paper | Bohrium [bohrium.com]

- 4. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship [iris.cnr.it]

- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]